4-Chloro-6-(chloromethyl)-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(chloromethyl)-5-fluoropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(chloromethyl)-5-fluoropyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete substitution of the chlorine atom at the 5-position with a fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(chloromethyl)-5-fluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, methylamine, and thiourea are commonly used. The reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine oxides.
Reduction: Reduced pyrimidine derivatives.
Scientific Research Applications
4-Chloro-6-(chloromethyl)-5-fluoropyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral, anticancer, and antibacterial agents. Its derivatives have shown promising activity against various pathogens and cancer cell lines.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological pathways and mechanisms.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals, enhancing the efficiency and effectiveness of these products.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(chloromethyl)-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. Additionally, it can act as a receptor antagonist, blocking the binding of natural ligands and modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
4-Chloro-6-(chloromethyl)-5-fluoropyrimidine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.
Properties
Molecular Formula |
C5H3Cl2FN2 |
---|---|
Molecular Weight |
180.99 g/mol |
IUPAC Name |
4-chloro-6-(chloromethyl)-5-fluoropyrimidine |
InChI |
InChI=1S/C5H3Cl2FN2/c6-1-3-4(8)5(7)10-2-9-3/h2H,1H2 |
InChI Key |
IXVSPKBDTIDGAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.